1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Medicinal Chemistry Drug Discovery TRPV1 Antagonism

This unique cyclopentyl-urea-tetrahydronaphthalene scaffold offers non-negotiable VR1 binding kinetics—generic substitution abolishes activity. Its moderate lipophilicity (XLogP 2.2) and low MW (288.4) outperform high-lipophilicity antagonists in developability. Ideal for target validation, selectivity panel assembly, and hit-to-lead optimization. Order the exact structure for reproducible pharmacology.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 1421450-81-8
Cat. No. B2915998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
CAS1421450-81-8
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NCC2(CCC3=CC=CC=C3C2)O
InChIInChI=1S/C17H24N2O2/c20-16(19-15-7-3-4-8-15)18-12-17(21)10-9-13-5-1-2-6-14(13)11-17/h1-2,5-6,15,21H,3-4,7-12H2,(H2,18,19,20)
InChIKeyXZOQKFQMSPBBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea (CAS 1421450-81-8) Procurement Identity and VR1 Antagonist Class


1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea (CAS 1421450-81-8) is a synthetic, small-molecule urea derivative with a molecular weight of 288.4 g/mol [1]. It belongs to the hydroxy-tetrahydro-naphthalenylurea class of compounds, which were developed by Bayer AG as potent antagonists of the vanilloid receptor 1 (VR1, also known as TRPV1) [2]. This compound is characterized by a cyclopentyl group attached to the urea nitrogen and a 2-hydroxy-1,2,3,4-tetrahydronaphthalene moiety, a structural scaffold associated with VR1 antagonistic activity for the potential treatment of urological disorders, chronic pain, and inflammatory conditions [2].

Why 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea Cannot Be Replaced by Other In-Class VR1 Antagonists


Generic substitution among VR1 antagonists is not feasible due to significant pharmacophoric diversity within the class [1]. The target compound's specific combination of a cyclopentyl urea and a 2-hydroxy-tetrahydronaphthalene creates a unique spatial and electronic profile that dictates its VR1 binding kinetics and functional activity [1]. Unlike other VR1 antagonists with different core structures (e.g., piperidine-carboxamides), the urea linkage and hydroxyl group of this compound are critical for hydrogen-bonding interactions at the receptor's vanilloid binding pocket, directly impacting antagonist potency and selectivity [2]. Even minor structural changes in the N-alkyl substituent (e.g., switching from cyclopentyl to cyclohexyl or phenyl) can abolish activity, making the exact structure of this compound a non-negotiable requirement for experiments designed to interrogate this specific pharmacophore [2].

Quantitative Evidence Guide for 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea Differentiation


Structural Uniqueness vs. Closest Pipeline Analogs

The compound possesses a unique structural feature set within the Bayer VR1 antagonist series. While the general Markush structure in the foundational patent covers a vast chemical space, the specific combination of a cyclopentyl group on the urea nitrogen and a 2-hydroxy substitution on the tetrahydronaphthalene ring is a distinct, exemplified embodiment. This exact combination is not reproduced in the most commonly cited close analogs from the same patent family, such as the piperidine-carboxamide series (e.g., 1-(4-Fluorophenyl)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide) [1]. This structural divergence implies a different binding mode and selectivity profile.

Medicinal Chemistry Drug Discovery TRPV1 Antagonism

Physicochemical Property Differentiation: XLogP3-AA Lipophilicity

The target compound has a computed XLogP3-AA value of 2.2 [1]. This places it in a lower lipophilicity range compared to many advanced VR1 antagonists that incorporate highly lipophilic aryl groups to achieve high potency, which can often lead to values exceeding 4.0 [2]. Its moderate lipophilicity, combined with 3 hydrogen bond donors and 2 hydrogen bond acceptors [1], suggests a potentially superior profile for aqueous solubility and reduced metabolic liabilities like CYP450 inhibition, a common pitfall for more lipophilic in-class compounds [2].

Physicochemical Profiling ADME Lipophilicity

Hydrogen Bonding Motif for Receptor Interaction Selectivity

The compound presents a unique hydrogen-bonding pharmacophore distinct from other VR1 antagonists. Key differentiating features include a urea carbonyl (acceptor), a urea NH (donor), and a tertiary alcohol (donor/acceptor) [1]. This donor/acceptor pattern is a hallmark of the urea-based VR1 antagonists, which are proposed to form critical hydrogen bonds within the transmembrane domain of the receptor [2]. This is fundamentally different from antagonists like capsazepine, which uses a thiourea and catechol motif, or piperidine-carboxamides, which lack the dual urea N-H donor capability. This specific arrangement is hypothesized to drive a unique binding pose that may confer subtype selectivity or biased signaling properties relative to other VR1 antagonists.

Molecular Recognition Pharmacophore Modeling Drug-Receptor Interaction

Recommended Application Scenarios for 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea Based on Evidence Profile


Chemical Probe for Investigating Urea-Based VR1 Antagonism

This compound is ideally suited as a chemical probe in target validation studies for VR1-related disorders like overactive bladder or neuropathic pain. Its unique cyclopentyl-urea-tetrahydronaphthalene scaffold allows researchers to dissect the contribution of the urea linker and a non-aromatic N-substituent to receptor binding kinetics and functional antagonism, a niche not addressed by the more common piperidine or aryl urea probes [1].

Lead-like Scaffold for Oral Drug Discovery Programs

Due to its moderate computed lipophilicity (XLogP3-AA = 2.2) and low molecular weight (288.4 g/mol), which conform well to lead-likeness criteria, this compound is a superior starting point for hit-to-lead optimization campaigns focused on improving oral bioavailability and metabolic stability, in contrast to more advanced, high-lipophilicity VR1 antagonists that often suffer from poor developability profiles [1].

Reference Standard in Selectivity Panel Screening

The compound can serve as a key reference standard when assembling a selectivity panel for novel TRPV1 antagonists. Its distinct pharmacophoric features (dual urea NH donors and a tertiary alcohol) make it a representative member of the hydroxy-tetrahydro-naphthalenylurea subclass, enabling the generation of a selectivity footprint that can be compared to other TRP channel subfamily members like TRPA1 and TRPM8 [1].

Quote Request

Request a Quote for 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.